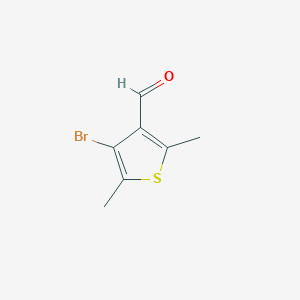

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde

Description

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde (CAS: EN300-696758) is a brominated thiophene derivative with a molecular formula of C₇H₇BrOS and a molecular weight of 219.10 g/mol . Its structure features a thiophene ring substituted with a bromine atom at position 4, methyl groups at positions 2 and 5, and a carbaldehyde group at position 3 (SMILES: CC1=C(C(=C(S1)C)Br)C=O) . The compound is commercially available with a purity of 95% and is utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKHLRFRRMFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887575-78-2 | |

| Record name | 4-bromo-2,5-dimethylthiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde typically involves the bromination of 2,5-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the desired position .

After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid.

Reduction: 4-Bromo-2,5-dimethylthiophene-3-methanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal complexes that are valuable in catalysis. These complexes may exhibit unique catalytic properties, making them suitable for various chemical transformations.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic additions and electrophilic substitutions, allowing chemists to construct more complex molecules. Its reactivity is influenced by the steric and electronic factors associated with the substituents on the thiophene ring .

Material Science

In material science, this compound is explored for its potential applications in organic electronics. Thiophene derivatives are known for their electronic properties, making them candidates for use in organic semiconductors and photovoltaic devices.

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

- Metal Complex Formation : Research demonstrated the formation of metal complexes using this compound as a ligand. These complexes were tested for their catalytic activity in various organic reactions, showing promising results that could lead to more efficient synthetic pathways.

- Synthesis of Novel Compounds : A study reported the successful use of this compound in synthesizing novel thiophene derivatives through electrophilic aromatic substitution reactions. The resulting compounds exhibited enhanced properties suitable for material applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to its functional groups. The bromine atom and aldehyde group make it a reactive intermediate, allowing it to participate in nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to modify other molecules, making it useful in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|

| 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde | C₇H₇BrOS | 219.10 | Br, 2×CH₃, CHO | 95% |

| 4-Hydroxypyridine-3-carbaldehyde | C₆H₅NO₂ | 123.11 | OH, CHO | 95% |

| 1,4-Dioxane-2-carbaldehyde | C₅H₈O₃ | 116.12 | CHO (on dioxane ring) | 95% |

| 3-(4-Chlorophenyl)propanal | C₉H₉ClO | 168.62 | Cl, CH₂CH₂CHO | 95% |

| 4-Bromo-2,5-dimethoxyamphetamine (DOB) | C₁₁H₁₆BrNO₂ | 290.16 | Br, 2×OCH₃, NHCH₃ | N/A |

Notes:

- Data sourced from commercial and structural databases .

- Purity values reflect typical commercial grades.

Structural and Electronic Differences

Core Heterocycle :

- The thiophene ring in this compound is electron-rich due to sulfur’s lone pairs, enhancing electrophilic substitution reactivity. In contrast, 4-hydroxypyridine-3-carbaldehyde contains a pyridine ring, where nitrogen’s electron-withdrawing effect reduces ring reactivity .

- 1,4-Dioxane-2-carbaldehyde features an oxygen-containing ether ring, which is less aromatic and more polar, influencing solubility in aqueous systems .

Substituent Effects: The bromine atom in the target compound acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with 3-(4-chlorophenyl)propanal, where the chlorine atom on a phenyl group may participate in Ullman-type couplings .

Functional Groups :

- The carbaldehyde group in all compared compounds is reactive toward nucleophiles (e.g., Grignard reagents). However, its position on a thiophene ring (vs. pyridine or dioxane) modulates electronic effects. For example, the aldehyde in 4-hydroxypyridine-3-carbaldehyde is adjacent to a hydroxyl group, enabling hydrogen bonding and increasing polarity .

Purity and Commercial Availability

All compared aldehydes are available at ≥95% purity , except DOB, which is regulated due to its psychoactive properties . The target compound is priced at €1,299.00/500 mg , reflecting its specialized applications in synthesis .

Biological Activity

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is a thiophene derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its inhibitory effects on specific biological pathways, including those involving prostaglandin E2 (PGE2) receptors. The following sections explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C_8H_8BrOS

- Molecular Weight: 231.12 g/mol

The presence of the bromine atom and the aldehyde group in the thiophene ring contributes to its reactivity and biological activity.

The primary biological activity attributed to this compound involves its interaction with PGE2 receptors. PGE2 is a significant mediator in various physiological processes, including inflammation and pain response. Inhibiting these receptors can lead to reduced inflammatory responses and pain relief.

Inhibitory Effects on Prostaglandin E2 Receptors

Research indicates that this compound exhibits significant inhibitory activity on PGE2 receptors. For instance, a study identified this compound as part of a series of novel compounds with promising anti-inflammatory properties. The inhibitory effect was quantified using an assay that measures the percentage of inhibition in response to nociceptive stimuli in animal models .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

In a controlled study involving animal models, the analgesic properties of this compound were evaluated by measuring the abdominal constriction response to nociceptive stimuli. The results indicated that at certain dosages, the compound significantly reduced the response compared to controls, suggesting a potential application in pain management therapies .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. The compound has been classified as harmful if swallowed and can cause skin irritation . Therefore, further studies are required to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde, and how does steric hindrance influence regioselectivity?

- Methodology : The synthesis often starts with 2,5-dimethylthiophene as a precursor. Bromination at the 4-position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators). Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF). Steric effects from the 2- and 5-methyl groups direct bromination to the less hindered 4-position .

- Critical Analysis : Verify regioselectivity via NMR (e.g., downfield shifts for aldehyde protons at ~9.8–10.2 ppm) and compare with computational models (DFT) to confirm electronic vs. steric control.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.

- Spectroscopy :

- NMR: Identify aldehyde (δ ~10 ppm in ), methyl groups (δ ~2.3–2.5 ppm), and bromine-induced deshielding.

- IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 233.97 for C₈H₇BrOS).

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for the formylation of brominated thiophene derivatives?

- Methodology :

- Optimized Conditions : Screen solvents (e.g., dichloroethane vs. DMF) and temperature gradients to minimize side reactions (e.g., over-oxidation).

- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity in Vilsmeier-Haack reactions.

- Yield Analysis : Compare yields under inert atmospheres (argon) to rule out oxidative degradation .

- Data Interpretation : Tabulate results from iterative trials (Table 1):

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 0–5 | None | 45 |

| DCE | 25 | ZnCl₂ | 72 |

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Test reactivity with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Monitor reaction progress via TLC and isolate products via column chromatography (hexane/ethyl acetate).

- Electronic Analysis : Compare Hammett parameters (σₚ) of bromine vs. other substituents to predict activation barriers. Bromine’s electron-withdrawing nature slows oxidative addition but stabilizes intermediates .

- Contradiction Resolution : If low yields occur, explore microwave-assisted synthesis to enhance kinetic control.

Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450).

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity.

- Validation : Cross-reference with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Data Contradiction and Optimization

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Resolution :

- Dynamic Effects : Rotameric equilibria of the aldehyde group can cause splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers.

- Solvent Artifacts : Deuterated DMSO may induce shifts; compare spectra in CDCl₃.

- Example : At 25°C in CDCl₃, the aldehyde proton appears as a singlet (δ 10.1 ppm), while in DMSO-d₆, splitting occurs due to solvent coordination .

Safety and Handling

Q. What precautions are essential when handling brominated thiophene aldehydes in air-sensitive reactions?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.